molecular formula C26H26N4O7S2 B11529012 N'-[(E)-(3-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide

Cat. No.: B11529012
M. Wt: 570.6 g/mol
InChI Key: IXAJHTMZHUIVMZ-WPWMEQJKSA-N
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Description

N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE typically involves multi-step reactions. One common approach is the Cu(I)-promoted synthesis, which involves the use of (E)-2-methoxyethene-1-sulfonyl fluoride as a precursor for acetylene in [3+2] cycloaddition reactions with isoquinolinium N-ylides . This method allows for the preparation of various pyrrolo[2,1-a]isoquinoline derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like zinc/acetic acid, oxidizing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C26H26N4O7S2

Molecular Weight

570.6 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C26H26N4O7S2/c1-3-14-38(34,35)24-22-21-11-6-5-9-19(21)12-13-29(22)23(25(24)39(36,37)15-4-2)26(31)28-27-17-18-8-7-10-20(16-18)30(32)33/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,28,31)/b27-17+

InChI Key

IXAJHTMZHUIVMZ-WPWMEQJKSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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